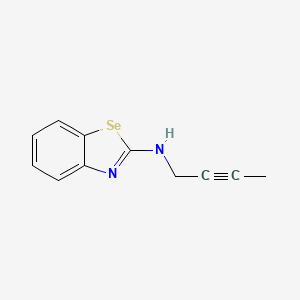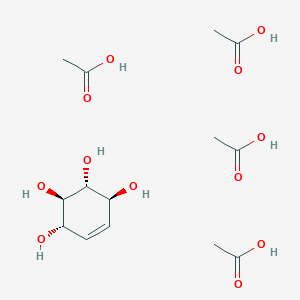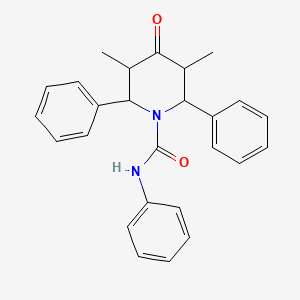
3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide is a complex organic compound with a piperidine core structure This compound is characterized by the presence of three phenyl groups and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Core: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, often using reagents such as carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid: This compound shares structural similarities with 3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide but has different functional groups.
3,5-dimethyl-1,2,4-oxadiazole: Another structurally related compound with distinct chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and the piperidine core
Eigenschaften
CAS-Nummer |
143602-89-5 |
|---|---|
Molekularformel |
C26H26N2O2 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
3,5-dimethyl-4-oxo-N,2,6-triphenylpiperidine-1-carboxamide |
InChI |
InChI=1S/C26H26N2O2/c1-18-23(20-12-6-3-7-13-20)28(26(30)27-22-16-10-5-11-17-22)24(19(2)25(18)29)21-14-8-4-9-15-21/h3-19,23-24H,1-2H3,(H,27,30) |
InChI-Schlüssel |
YRZXTCDYPQQQNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(N(C(C(C1=O)C)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


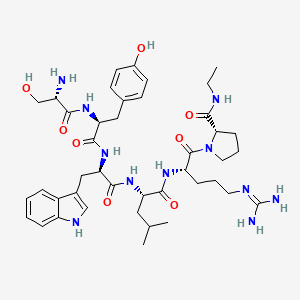
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
![N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine](/img/structure/B12564372.png)

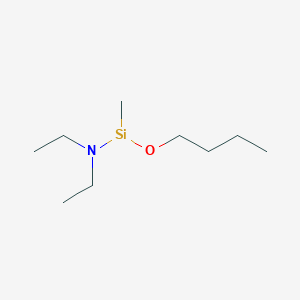
![1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-](/img/structure/B12564384.png)

![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
